1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a complex organic compound featuring a thiazolo[4,5-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves multiple steps:
Formation of the Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the 4-butylphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolo[4,5-d]pyrimidine core reacts with a 4-butylphenylamine derivative.
Attachment of the Piperidine-3-carboxamide Moiety: This step involves the coupling of the intermediate with N-ethylpiperidine-3-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazolo[4,5-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of enzymes or receptors related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole core and exhibit antimicrobial and antiviral activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and trimethoprim are known for their anticancer and antibacterial properties.
Uniqueness
1-(6-{2-[(4-butylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H32N6O3S |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-[6-[2-(4-butylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C25H32N6O3S/c1-3-5-7-17-9-11-19(12-10-17)28-20(32)15-31-16-27-22-21(24(31)34)35-25(29-22)30-13-6-8-18(14-30)23(33)26-4-2/h9-12,16,18H,3-8,13-15H2,1-2H3,(H,26,33)(H,28,32) |
InChI Key |
ITUZTQCZFMUISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NCC |
Origin of Product |
United States |
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